Tetrakis(2-ethoxyethyl) orthosilicate

Descripción general

Descripción

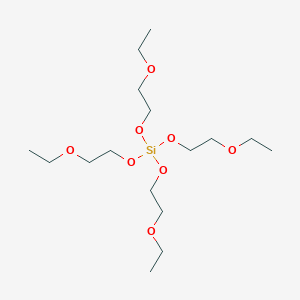

Tetrakis(2-ethoxyethyl) orthosilicate is an organosilicon compound with the molecular formula C16H36O8Si. It is a colorless liquid that is used as a precursor in the synthesis of silica-based materials. The compound is known for its high reactivity and is commonly used in sol-gel processes to produce silica coatings and other materials.

Métodos De Preparación

Tetrakis(2-ethoxyethyl) orthosilicate can be synthesized through the reaction of silicon tetrachloride with 2-ethoxyethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

[ \text{SiCl}_4 + 4 \text{C}_2\text{H}_5\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{Si(OCH}_2\text{CH}_2\text{OC}_2\text{H}_5)_4 + 4 \text{HCl} ]

In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.

Análisis De Reacciones Químicas

Tetrakis(2-ethoxyethyl) orthosilicate undergoes various chemical reactions, including hydrolysis and condensation. These reactions are fundamental to the sol-gel process, where the compound is hydrolyzed to form silanol groups, which then condense to form a silica network. The general reactions are:

-

Hydrolysis: [ \text{Si(OCH}_2\text{CH}_2\text{OC}_2\text{H}_5)_4 + 4 \text{H}_2\text{O} \rightarrow \text{Si(OH)}_4 + 4 \text{C}_2\text{H}_5\text{OCH}_2\text{CH}_2\text{OH} ]

-

Condensation: [ \text{Si(OH)}_4 \rightarrow \text{SiO}_2 + 2 \text{H}_2\text{O} ]

Common reagents used in these reactions include water and alcohols, and the reactions are typically carried out under acidic or basic conditions to control the rate of hydrolysis and condensation. The major product formed from these reactions is silica (SiO2).

Aplicaciones Científicas De Investigación

Overview and Properties

Tetrakis(2-ethoxyethyl) orthosilicate has the molecular formula C16H36O8Si and is characterized by its high reactivity. It is primarily used as a precursor in the sol-gel process to produce silica-based materials. The hydrolysis and condensation reactions of this compound lead to the formation of silica networks, which are crucial for its applications.

Materials Science

This compound is widely used in the production of silica aerogels, which are known for their low density and thermal conductivity. These materials find applications in:

- Insulation : Silica aerogels produced from this compound provide excellent thermal insulation properties.

- Optics : The transparency and low refractive index make them suitable for optical applications.

Biotechnology

In biotechnology, this compound is utilized for:

- Biocompatible Coatings : It is used to create coatings for medical devices that enhance biocompatibility and reduce inflammatory responses.

- Drug Delivery Systems : The silica matrices formed from this compound can encapsulate therapeutic agents, allowing for controlled release and improved efficacy.

Case Study: Drug Delivery

Research indicates that silica matrices derived from this compound can effectively encapsulate drugs, providing a stable environment that enhances the controlled release of therapeutic agents while minimizing side effects.

Hybridoma Cell Immobilization

This compound has shown promise in immobilizing hybridoma cells for monoclonal antibody production. A study demonstrated that optimal conditions using this compound resulted in high cell viability and efficient antibody production compared to traditional methods.

| Condition | Precursor Concentration | Cell Density | Antibody Production |

|---|---|---|---|

| Optimal | 300 mM | cells/matrix | Comparable to non-immobilized cells |

Mecanismo De Acción

The mechanism of action of tetrakis(2-ethoxyethyl) orthosilicate involves its hydrolysis and condensation to form silica. The hydrolysis reaction generates silanol groups, which then undergo condensation to form a silica network. This process can be catalyzed by acids or bases, which influence the rate and extent of the reactions. The formation of the silica network is crucial for its applications in creating coatings, gels, and other materials.

Comparación Con Compuestos Similares

Tetrakis(2-ethoxyethyl) orthosilicate is similar to other organosilicon compounds such as tetraethyl orthosilicate and tetramethyl orthosilicate. it is unique in its use of 2-ethoxyethanol as the alcohol component, which imparts different properties to the resulting silica materials. For example, this compound tends to produce silica with different porosity and surface characteristics compared to tetraethyl orthosilicate. Other similar compounds include:

- Tetraethyl orthosilicate (TEOS)

- Tetramethyl orthosilicate (TMOS)

- Tetrakis(2-hydroxyethyl) orthosilicate (THEOS)

These compounds are all used as precursors in the sol-gel process to produce silica materials, but they differ in their reactivity, hydrolysis rates, and the properties of the resulting silica.

Actividad Biológica

Tetrakis(2-ethoxyethyl) orthosilicate (THEOS), a silicon alkoxide compound, is increasingly recognized for its biological applications, particularly in biomedical fields. With the molecular formula , THEOS is primarily utilized in the sol-gel process to create silica-based materials that exhibit significant biocompatibility and functional properties. This article explores the biological activity of THEOS, focusing on its mechanisms, applications, and relevant research findings.

Overview of this compound

THEOS is a colorless liquid known for its high reactivity and ability to form silica networks through hydrolysis and condensation reactions. The general hydrolysis reaction can be represented as:

Subsequently, condensation leads to the formation of silica ():

Mechanisms of Biological Activity

Biocompatibility and Drug Delivery

THEOS is employed in creating biocompatible coatings for medical devices and as a component in drug delivery systems. Its ability to form stable silica matrices allows for controlled release of therapeutic agents, enhancing their efficacy while minimizing side effects . The silica network formed from THEOS can encapsulate drugs, providing a protective environment that facilitates sustained release.

Hybridoma Cell Immobilization

Research indicates that THEOS matrices are particularly effective for immobilizing hybridoma cells used in monoclonal antibody production. A study demonstrated that optimal conditions for cell immobilization involved a THEOS precursor concentration of 300 mM and a cell density of hybridoma cells per matrix. Under these conditions, the immobilized cells produced monoclonal antibodies at levels comparable to non-immobilized cells . This highlights the potential of THEOS-derived silica matrices in large-scale bioreactor applications.

Comparative Analysis of Silica Precursors

The unique properties of THEOS can be contrasted with other organosilicon compounds commonly used in similar applications:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tetraethyl orthosilicate (TEOS) | C8H20O4Si | Widely used in sol-gel processes; lower viscosity |

| Tetramethyl orthosilicate (TMOS) | C8H24O4Si | Known for rapid hydrolysis; produces dense silica |

| Tetrakis(trimethylsiloxy)silane | C12H36O4Si | Low volatility; used in coatings |

THEOS's use of 2-ethoxyethanol as the alcohol component results in distinct properties compared to these compounds, particularly concerning porosity and surface characteristics of the resulting silica materials .

Case Studies and Research Findings

-

Monoclonal Antibody Production

A study conducted by Malchiodi et al. evaluated the effectiveness of THEOS for immobilizing hybridoma cells. The findings indicated that THEOS-derived matrices supported higher cell viability and facilitated better diffusion of antibodies compared to other materials . -

Silica Aerogels

Research has shown that silica aerogels produced from THEOS exhibit low thermal conductivity and high surface area, making them suitable for insulation and lightweight structural applications. These properties are critical in developing advanced materials for biomedical devices. -

Coatings for Medical Devices

THEOS has been incorporated into coatings for various medical implants, demonstrating enhanced biocompatibility and reduced inflammatory responses when tested in vivo. This suggests its potential role in improving the longevity and functionality of medical devices.

Propiedades

IUPAC Name |

tetrakis(2-ethoxyethyl) silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36O8Si/c1-5-17-9-13-21-25(22-14-10-18-6-2,23-15-11-19-7-3)24-16-12-20-8-4/h5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTUQUOINFJTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCO[Si](OCCOCC)(OCCOCC)OCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066370 | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18407-94-8 | |

| Record name | Silicic acid (H4SiO4) tetrakis(2-ethoxyethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18407-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018407948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(2-ethoxyethyl) orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tetrakis(2-ethoxyethyl) orthosilicate contribute to the formation of a suitable matrix for hybridoma cell immobilization?

A1: this compound (TEOS) acts as a precursor in the sol-gel process, which is a method for producing solid materials from small molecules. TEOS undergoes hydrolysis and condensation reactions, forming a three-dimensional silica network. This network serves as a matrix that can encapsulate and immobilize hybridoma cells. The research found that TEOS matrices exhibited superior properties compared to other tested matrices in terms of cell viability and antibody diffusion []. The controlled porosity of the TEOS-derived silica matrix allows for nutrient and oxygen supply to the immobilized cells while facilitating the diffusion of the produced antibodies into the surrounding media.

Q2: What were the key findings regarding the optimal conditions for using this compound in hybridoma cell immobilization for monoclonal antibody production?

A2: The study identified that a TEOS precursor concentration of 300 mM and a cell density of 5 x 105 hybridoma cells per matrix were optimal for both cell viability and antibody production. Under these conditions, the immobilized hybridoma cells demonstrated comparable monoclonal antibody production levels to free, non-immobilized cells []. This finding suggests that TEOS-based matrices, under optimized conditions, hold strong potential for large-scale bioreactor applications in monoclonal antibody production.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.